

3-(Hydroxymethyl)cyclohexanone chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(Hydroxymethyl)cyclohexanone

Cat. No.: B1314976

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties of **3-(Hydroxymethyl)cyclohexanone**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic data, and synthetic methodologies for **3-(hydroxymethyl)cyclohexanone**. The information is intended to support research, development, and application of this versatile chemical intermediate.

Core Chemical Properties

3-(Hydroxymethyl)cyclohexanone is a bifunctional organic compound containing both a ketone and a primary alcohol.^[1] This structure makes it a valuable building block in organic synthesis.^{[1][2]} It is typically a colorless to pale yellow liquid or solid, depending on purity and ambient temperature.^{[1][2][3]} The presence of both a polar carbonyl group and a hydrogen-bond-donating hydroxyl group influences its physical properties, such as its expected moderate solubility in water and good solubility in polar organic solvents.^{[1][2][3]}

Table 1: Physical and Chemical Properties of **3-(Hydroxymethyl)cyclohexanone**

Property	Value	Source(s)
Molecular Formula	C ₇ H ₁₂ O ₂	[1] [2] [3] [4] [5]
Molecular Weight	128.17 g/mol	[1] [2] [4]
IUPAC Name	3-(hydroxymethyl)cyclohexan-1-one	[2] [4] [5]
CAS Number	32916-58-8 (for racemic mixture)	[3] [4]
Appearance	Colorless to pale yellow liquid/solid	[1] [2] [3]
Boiling Point (Predicted)	239.8 ± 13.0 °C at 760 mmHg	[1] [2]
Density (Predicted)	1.054 ± 0.06 g/cm ³	[1] [2]
Topological Polar Surface Area	37.3 Å ²	[2] [4]
Canonical SMILES	C1CC(CC(=O)C1)CO	[2] [3] [6]
InChIKey	OTZGKTIHFHBGTGZ-UHFFFAOYSA-N	[2] [3] [4] [6]

Spectroscopic Data

Spectroscopic analysis is essential for the characterization and purity assessment of **3-(hydroxymethyl)cyclohexanone**. While experimental spectra for the pure compound are not widely published, the expected spectral features can be predicted based on its functional groups.[\[1\]](#)

Table 2: Predicted Spectroscopic Data for **3-(Hydroxymethyl)cyclohexanone**

Spectroscopy	Expected Features	Source(s)
¹ H NMR	Distinct signals for the cyclohexyl ring protons, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. Chemical shifts and coupling constants are influenced by the molecule's stereochemistry and conformation.	[1]
¹³ C NMR	A characteristic signal for the carbonyl carbon is expected in the range of 190-220 ppm. The hydroxymethyl carbon and the cyclohexyl ring carbons will appear at a higher field.	[1]
Infrared (IR)	A strong absorption band around 1710 cm ⁻¹ corresponding to the C=O stretching vibration of the ketone is characteristic.[1][7]	[1]
Mass Spectrometry	The mass spectrum will display the molecular ion peak and fragmentation patterns characteristic of the molecule's structure.	[1]

Safety and Handling

Aggregated GHS information indicates that **3-(hydroxymethyl)cyclohexanone** should be handled with care.[4] It is classified as causing skin and serious eye irritation, and it may cause respiratory irritation.[4][8] Appropriate personal protective equipment should be used when handling this compound.

Table 3: GHS Hazard and Precautionary Statements

Type	Code	Description	Source(s)
Hazard	H315	Causes skin irritation	[4] [8]
Hazard	H319	Causes serious eye irritation	[4] [8]
Hazard	H335	May cause respiratory irritation	[4] [8]
Precautionary	P261	Avoid breathing dust/fume/gas/mist/vapours/spray	[4] [8]
Precautionary	P264	Wash skin thoroughly after handling	[8]
Precautionary	P271	Use only outdoors or in a well-ventilated area	[8]
Precautionary	P280	Wear protective gloves/ eye protection/ face protection	[8]
Precautionary	P302+P352	IF ON SKIN: Wash with plenty of water	[4]
Precautionary	P305+P351+P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing	[4]
Precautionary	P403+P233	Store in a well-ventilated place. Keep container tightly closed	[4]

Precautionary	P501	Dispose of contents/container to an approved waste disposal plant	[8][9]
---------------	------	---	--------

Experimental Protocols: Synthesis

The synthesis of enantiomerically pure (R)-**3-(hydroxymethyl)cyclohexanone** is of particular interest in pharmaceutical development.[10] Two effective strategies for its synthesis from cyclohexanone have been detailed.[10]

Strategy 1: Asymmetric Reduction of a Prochiral Precursor[10]

This method utilizes a highly selective Corey-Bakshi-Shibata (CBS) reduction.

Step 1: Synthesis of 3-Oxocyclohexanecarbaldehyde

- Reaction: Claisen condensation of cyclohexanone with ethyl formate.
- Procedure:
 - Suspend sodium hydride (1.2 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere.
 - Add a solution of cyclohexanone (1.0 eq) and ethyl formate (1.2 eq) in diethyl ether dropwise.
 - Stir the reaction mixture at room temperature for 12-16 hours.
 - Quench the reaction with ice-cold water and acidify the aqueous layer with dilute HCl.

Step 2: Asymmetric Reduction

- Reaction: CBS reduction of 3-oxocyclohexanecarbaldehyde.

Strategy 2: Chemoenzymatic Resolution of Racemic 3-(Hydroxymethyl)cyclohexanone[10]

This approach uses a lipase-catalyzed kinetic resolution.

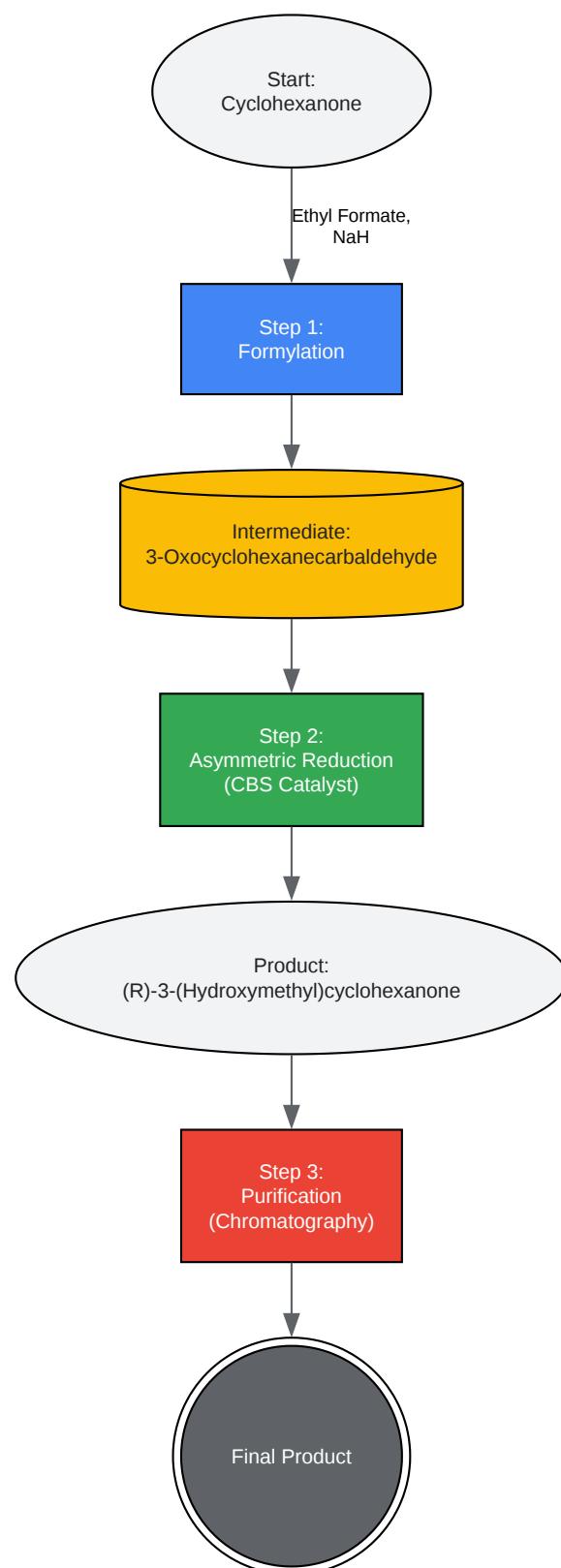
Step 1: Synthesis of Racemic 3-(Hydroxymethyl)cyclohexanone

- Procedure:
 - Dissolve 3-oxocyclohexanecarboxylic acid (1.0 eq) in anhydrous THF.
 - Add borane-dimethyl sulfide complex (2.0 eq) dropwise at 0 °C.
 - Stir the mixture at room temperature for 4-6 hours.
 - Quench the reaction with methanol and remove the solvent under reduced pressure.
 - Take up the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
 - Dry and concentrate the organic layer to afford the racemic product.

Step 2: Lipase-Catalyzed Kinetic Resolution

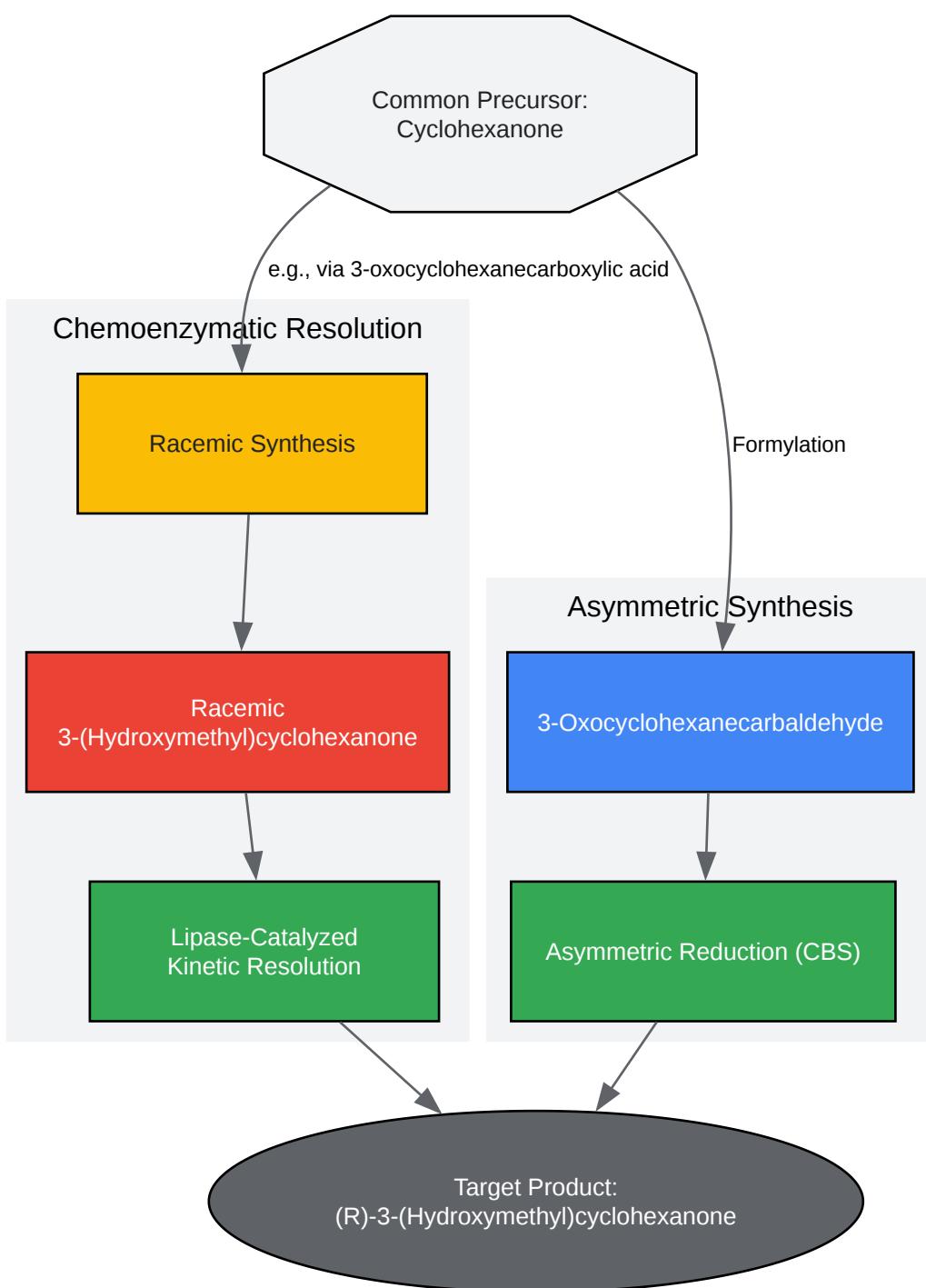
- Reaction: Enantioselective acylation of the racemic alcohol.

Biocatalytic Asymmetric Reduction using Baker's Yeast[11]


This protocol offers a green chemistry approach for the synthesis of (R)-3-(hydroxymethyl)cyclohexanone.

- Materials: Baker's yeast, sucrose, tap water, ethyl 3-oxocyclohexanecarboxylate, Celite, NaCl, and an extraction solvent (diethyl ether or ethyl acetate).
- Procedure:

- Activate Baker's yeast (20 g) in a sucrose solution (30 g in 200 mL of tap water) by stirring at ~30°C for 30-60 minutes until fermentation is observed.
- Add ethyl 3-oxocyclohexanecarboxylate (1 g) to the fermenting suspension.
- Stir the mixture vigorously at room temperature for 48-72 hours, monitoring progress by TLC or GC.
- Once the starting material is consumed, add Celite (10 g) and stir for 5 minutes.
- Filter the mixture through a sintered glass funnel to remove the yeast and Celite, washing the filter cake with a small amount of water.
- Saturate the aqueous filtrate with solid NaCl.
- Extract the product with diethyl ether or ethyl acetate (3 x 50 mL).
- Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.


Visualizations

The following diagrams illustrate key workflows and relationships relevant to the synthesis of **3-(hydroxymethyl)cyclohexanone**.

[Click to download full resolution via product page](#)

Caption: Workflow for Asymmetric Synthesis Strategy.

[Click to download full resolution via product page](#)

Caption: Synthetic Strategies from a Common Precursor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CAS 32916-58-8: 3-(Hydroxymethyl)cyclohexanone [cymitquimica.com]
- 4. 3-(Hydroxymethyl)cyclohexanone | C7H12O2 | CID 12201678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pschemicals.com [pschemicals.com]
- 6. PubChemLite - 3-(hydroxymethyl)cyclohexanone (C7H12O2) [pubchemlite.lcsb.uni.lu]
- 7. A Comprehensive Analysis of Cyclohexanone IR Spectrum - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [3-(Hydroxymethyl)cyclohexanone chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1314976#3-hydroxymethyl-cyclohexanone-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com